2-Bromo-6-(dimethylamino)benzaldehyde
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Overview
Description
2-Bromo-6-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10BrNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a dimethylamino group at the sixth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-(dimethylamino)benzaldehyde can be synthesized through several methods. One common method involves the bromination of 6-(dimethylamino)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of a suitable catalyst.
Nucleophilic Substitution: The dimethylamino group can be substituted by nucleophiles under basic conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzaldehydes with various functional groups.
Nucleophilic Substitution: Substituted benzaldehydes with different nucleophiles.
Oxidation and Reduction: Corresponding carboxylic acids or alcohols.
Scientific Research Applications
2-Bromo-6-(dimethylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(dimethylamino)benzaldehyde depends on its chemical structure and the specific reactions it undergoes. The bromine atom and the dimethylamino group influence the reactivity of the benzaldehyde moiety, making it a versatile intermediate in various chemical transformations . The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzaldehyde: Lacks the dimethylamino group, making it less reactive in certain nucleophilic substitution reactions.
6-(Dimethylamino)benzaldehyde: Lacks the bromine atom, affecting its reactivity in electrophilic aromatic substitution reactions.
Uniqueness
2-Bromo-6-(dimethylamino)benzaldehyde is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-6-(dimethylamino)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKKJPOIHAHKBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742707 |
Source
|
Record name | 2-Bromo-6-(dimethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289029-82-8 |
Source
|
Record name | 2-Bromo-6-(dimethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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